4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide
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Overview
Description
4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7F3N2O4S2. This compound is characterized by the presence of both amino and sulfonamide functional groups, as well as a trifluoromethanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide typically involves the introduction of the trifluoromethanesulfonyl group onto a benzene ring that already contains an amino group. This can be achieved through a series of reactions, including nitration, reduction, and sulfonation. The reaction conditions often require the use of strong acids or bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of their biological functions. This can result in various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide compound with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.
Trifluoromethanesulfonamide: A related compound with similar chemical properties but different applications.
Uniqueness: 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide is unique due to the presence of both the trifluoromethanesulfonyl and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H7F3N2O4S2 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-amino-3-(trifluoromethylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C7H7F3N2O4S2/c8-7(9,10)17(13,14)6-3-4(18(12,15)16)1-2-5(6)11/h1-3H,11H2,(H2,12,15,16) |
InChI Key |
QBYJSRJCIQMSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)N |
Origin of Product |
United States |
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